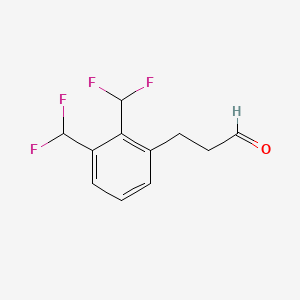

(2,3-Bis(difluoromethyl)phenyl)propanal

Description

(2,3-Bis(difluoromethyl)phenyl)propanal is an organofluorine compound featuring a phenyl ring substituted with two difluoromethyl groups at the 2- and 3-positions, coupled with a propanal (aldehyde) functional group. Fluorinated aromatic aldehydes are of interest in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, bioavailability, and unique electronic effects imparted by fluorine substituents .

Properties

Molecular Formula |

C11H10F4O |

|---|---|

Molecular Weight |

234.19 g/mol |

IUPAC Name |

3-[2,3-bis(difluoromethyl)phenyl]propanal |

InChI |

InChI=1S/C11H10F4O/c12-10(13)8-5-1-3-7(4-2-6-16)9(8)11(14)15/h1,3,5-6,10-11H,2,4H2 |

InChI Key |

YXYKNGKEOVUWMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)F)C(F)F)CCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium tetrafluoroborate salts . These reagents are effective in converting aldehydes and ketones to the corresponding gem-difluorides under controlled conditions.

Industrial Production Methods

Industrial production of (2,3-Bis(difluoromethyl)phenyl)propanal may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of catalytic systems and advanced fluorination techniques can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(2,3-Bis(difluoromethyl)phenyl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl groups.

Major Products Formed

Oxidation: Formation of (2,3-Bis(difluoromethyl)phenyl)propanoic acid.

Reduction: Formation of (2,3-Bis(difluoromethyl)phenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3-Bis(difluoromethyl)phenyl)propanal has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Studied for its potential interactions with biological molecules due to the presence of fluorine atoms.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,3-Bis(difluoromethyl)phenyl)propanal involves its interaction with various molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function and activity.

Comparison with Similar Compounds

1-(2,3-Bis(difluoromethoxy)phenyl)propan-2-one

- Molecular Formula : C₁₁H₁₀F₄O₃

- Key Features :

- Substituents : Difluoromethoxy (-O-CF₂H) groups at 2- and 3-positions.

- Functional Group : Ketone (propan-2-one).

- Physical Properties :

- Boiling Point: 266.2 ± 35.0 °C (predicted).

- Density: 1.289 ± 0.06 g/cm³ (predicted).

- Applications : Likely used in synthetic intermediates for fluorinated pharmaceuticals or agrochemicals. The ketone group may reduce reactivity compared to aldehydes, favoring stability in storage .

Comparison with Target Compound :

2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal

- Molecular Formula: Not explicitly provided (inferred as C₁₄H₁₆O) .

- Key Features :

- Substituent : 3-Methylbut-2-en-1-yl (prenyl) group at the 2-position.

- Functional Group : Aldehyde (propanal).

- Applications: Patent data highlights its use as an aromatic ingredient, suggesting roles in fragrance or flavor industries. The prenyl group contributes terpenoid-like characteristics .

Comparison with Target Compound :

1,3-Bis(4-bromophenyl)-2-propanone

- Molecular Formula : C₁₅H₁₂Br₂O .

- Key Features :

- Substituents : Bromine atoms at para positions on both phenyl rings.

- Functional Group : Ketone (propan-2-one).

- Physical Properties : Purity >99.0% (GC), used as a chemical reagent.

- Applications : Likely serves as a halogenated intermediate in Suzuki coupling or cross-coupling reactions .

Comparison with Target Compound :

1,3-Bis(diphenylphosphino)propane

Comparison with Target Compound :

- Phosphine ligands enable metal coordination, whereas the target compound’s aldehyde and fluorinated groups may suit asymmetric catalysis or fluorophore synthesis. Electronic effects differ significantly due to fluorine vs. phosphorus .

Research Implications and Gaps

- Reactivity : The aldehyde group in the target compound enables nucleophilic additions, contrasting with ketones (e.g., ) and phosphines ().

- Fluorine Effects : Difluoromethyl groups may enhance metabolic stability in drug candidates compared to bromine or methoxy groups .

- Safety : Fluorinated compounds generally exhibit lower acute toxicity than brominated analogs but require evaluation of chronic exposure risks .

Note: Direct data on (2,3-Bis(difluoromethyl)phenyl)propanal remains sparse; further experimental studies are needed to confirm its physicochemical and toxicological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.